molecular formula C12H13NO2 B14663528 5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine CAS No. 40519-54-8

5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine

Cat. No.: B14663528
CAS No.: 40519-54-8
M. Wt: 203.24 g/mol
InChI Key: SHGUEQCYSASPAM-UHFFFAOYSA-N
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Description

4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- is a complex organic compound with a unique structure that includes a dioxin ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the dioxin and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol
  • 4H-1,3-Dioxino[4,5-c]pyridine-5-methanol, 2,2,8-trimethyl-

Uniqueness

4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- is unique due to its ethynyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

40519-54-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethynyl-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine

InChI

InChI=1S/C12H13NO2/c1-5-9-6-13-8(2)11-10(9)7-14-12(3,4)15-11/h1,6H,7H2,2-4H3

InChI Key

SHGUEQCYSASPAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)C#C

Origin of Product

United States

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